Prostaglandin F1α

Übersicht

Beschreibung

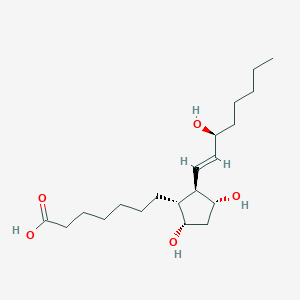

Prostaglandin F1alpha, auch bekannt als 6-Keto-Prostaglandin F1alpha, ist ein stabiles Metabolit von Prostacyclin (Prostaglandin I2). Es ist eine physiologisch aktive Verbindung, die in sehr geringen Mengen in allen Säugetieren vorkommt. In menschlichem Plasma liegen die Konzentrationen von Prostaglandin F1alpha typischerweise unter 50 Pikogramm pro Milliliter . Diese Verbindung spielt eine bedeutende Rolle in verschiedenen physiologischen Prozessen, einschließlich Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungsreaktionen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Prostaglandin F1alpha kann durch die nicht-enzymatische Hydrolyse von Prostacyclin (Prostaglandin I2) synthetisiert werden. Die Produktion von Prostacyclin wird typischerweise durch die Messung der Prostaglandin F1alpha-Spiegel überwacht, da Prostacyclin eine sehr kurze Halbwertszeit im Plasma (ungefähr 60 Minuten) und noch kürzer im Puffer (2 bis 3 Minuten) hat . Die synthetische Route beinhaltet die Hydrierung von Prostacyclin unter kontrollierten Bedingungen, um Prostaglandin F1alpha zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Prostaglandin F1alpha beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC), Gaschromatographie/Massenspektrometrie (GC/MS), Radioimmunoassay oder Enzymimmunoassay-Techniken, um die Verbindung aus biologischen Flüssigkeiten wie Serum, Urin und Gewebekulturmedien zu messen und zu isolieren .

Wissenschaftliche Forschungsanwendungen

Prostaglandin F1alpha hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Marker für die Produktion von Prostacyclin in verschiedenen chemischen Assays verwendet.

Wirkmechanismus

Prostaglandin F1alpha übt seine Wirkungen aus, indem es mit spezifischen Rezeptoren auf der Oberfläche von Zielzellen interagiert. Es wirkt hauptsächlich auf den Prostacyclin-Rezeptor, was zur Aktivierung intrazellulärer Signalwege führt, die zu Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungsreaktionen führen . Die Wirkungen der Verbindung werden durch die Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel in den Zielzellen vermittelt .

Wirkmechanismus

Target of Action:

PGF1α primarily targets prostanoid receptors , which are G-protein-coupled receptors (GPCRs). These receptors are expressed in various tissues and play a crucial role in mediating the effects of prostaglandins. In particular, PGF1α interacts with the DP1 receptor (also known as the FP receptor ), which is found in smooth muscle cells, endothelial cells, and other tissues . The DP1 receptor is involved in regulating smooth muscle contraction and other physiological processes.

Mode of Action:

When PGF1α binds to the DP1 receptor, it activates downstream signaling pathways. Specifically:

- Smooth Muscle Contraction : PGF1α binding to the DP1 receptor promotes smooth muscle contraction, affecting blood vessels, bronchioles, and other smooth muscle-containing structures .

- Inflammation and Vascular Responses : PGF1α contributes to inflammation by influencing vascular matrix remodeling, endothelial cell apoptosis, and proliferation. It also plays a role in vasoconstriction and vascular smooth muscle cell proliferation and hypertrophy .

Action Environment:

Environmental factors, such as tissue oxygen levels, pH, and local concentrations of other signaling molecules, can influence PGF1α’s efficacy and stability. For instance, hypoxia may enhance its effects on vasodilation.

Biochemische Analyse

Biochemical Properties

Prostaglandin F1alpha is involved in a host of biological research areas due to its role in vascular and smooth muscle activity . It is often studied for its effects on vasodilation and the modulation of blood flow . It is also of interest in studies investigating smooth muscle contraction, where it provides insights into the mechanisms governing gastrointestinal, uterine, and bronchial function .

Cellular Effects

Prostaglandin F1alpha controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling, which includes Prostaglandin F1alpha, is implicated in numerous disease states .

Molecular Mechanism

Prostaglandin F1alpha signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . This review focuses on the expression, characterization, regulation, and mechanism of action of prostanoid receptors with particular emphasis on human isoforms .

Temporal Effects in Laboratory Settings

Prostaglandin F1alpha is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha . Prostaglandin F1alpha is excreted directly into the urine . Prostaglandin F1alpha contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .

Dosage Effects in Animal Models

In veterinary science, prostaglandins including Prostaglandin F1alpha have been used as agents capable of affecting the breeding and treatment of infertility in larger domestic species . The effects of Prostaglandin F1alpha vary with different dosages in animal models .

Metabolic Pathways

Prostaglandin F1alpha is a putative metabolite of dihomo-gamma-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . Both Prostaglandin F1alpha and PGF2alpha have been shown to act as priming pheromones for male Atlantic salmon with a threshold concentration of 10-11 M .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prostaglandin F1alpha can be synthesized through the non-enzymatic hydrolysis of prostacyclin (prostaglandin I2). The production of prostacyclin is typically monitored by measuring the levels of prostaglandin F1alpha, as prostacyclin has a very short half-life in plasma (approximately 60 minutes) and even shorter in buffer (2 to 3 minutes) . The synthetic route involves the hydration of prostacyclin under controlled conditions to yield prostaglandin F1alpha.

Industrial Production Methods

Industrial production of prostaglandin F1alpha involves the use of high-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC/MS), radioimmunoassay, or enzyme immunoassay techniques to measure and isolate the compound from biological fluids such as serum, urine, and tissue culture media .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prostaglandin F1alpha unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Prostaglandin F1alpha kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Prostaglandin F1alpha verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und das Vorhandensein bestimmter Lösungsmittel, um die gewünschten Transformationen zu ermöglichen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Prostaglandin F1alpha gebildet werden, sind oxidierte Phosphatidsäuren, reduzierte Metaboliten wie Tetranor-Prostaglandin F1alpha und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prostaglandin F2alpha: Ein weiteres Mitglied der Prostaglandin-Familie, bekannt für seine Rolle bei der Kontraktion der glatten Muskulatur und der Regulation der Fortpflanzungsfunktionen.

Prostaglandin D2: Beteiligt an der Regulation von Schlaf, allergischen Reaktionen und Entzündungen.

Prostaglandin E1: Bekannt für seine vasodilatatorischen und entzündungshemmenden Eigenschaften.

Einzigartigkeit von Prostaglandin F1alpha

Prostaglandin F1alpha ist einzigartig aufgrund seiner stabilen Natur als Metabolit von Prostacyclin und seiner bedeutenden Rolle bei der Vasodilatation und Hemmung der Thrombozytenaggregation . Im Gegensatz zu anderen Prostaglandinen wird Prostaglandin F1alpha speziell als Marker für die Produktion von Prostacyclin verwendet und hat unterschiedliche klinische Anwendungen in der Herz-Kreislauf-Gesundheit .

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339475 | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-62-0 | |

| Record name | PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN F1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

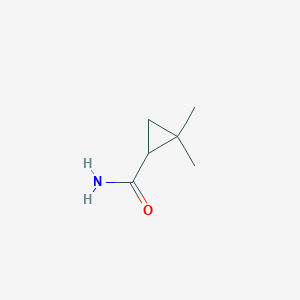

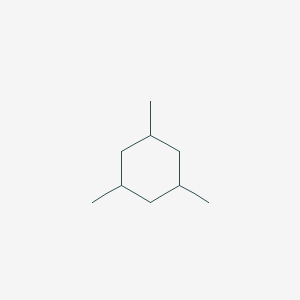

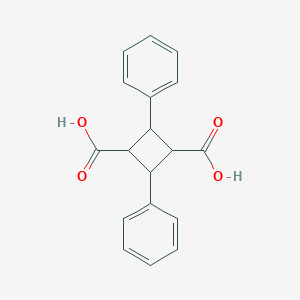

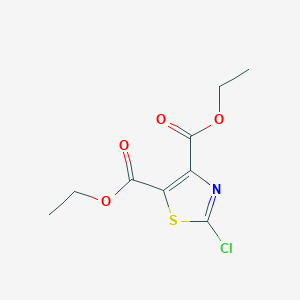

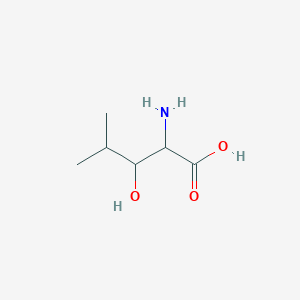

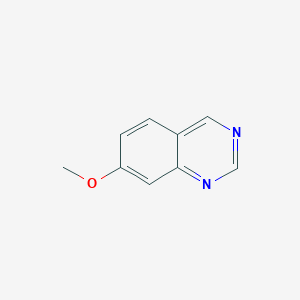

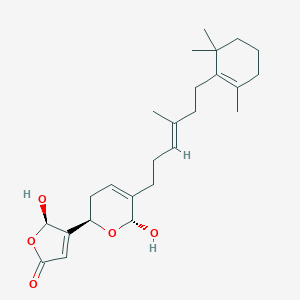

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

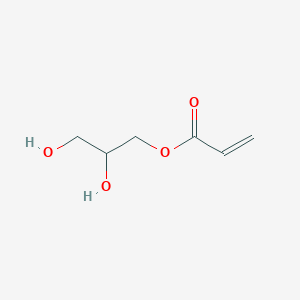

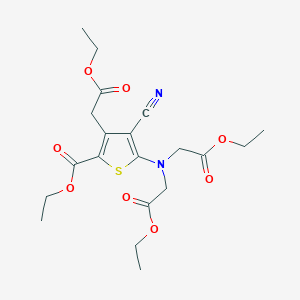

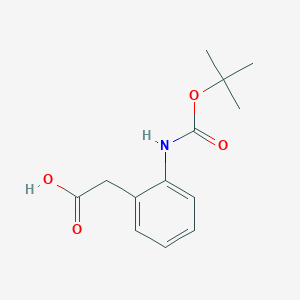

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone](/img/structure/B158927.png)